

Phenylalanyl-valine: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

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Compound of Interest

Compound Name: *Phe-Val*

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Abstract

Phenylalanyl-valine (**Phe-Val**) is a dipeptide composed of the essential amino acids L-phenylalanine and L-valine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside visualizations of relevant biochemical pathways and experimental workflows. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this dipeptide.

Chemical Structure and Properties

Phenylalanyl-valine is formed through a peptide bond between the carboxyl group of phenylalanine and the amino group of valine.

Chemical Structure:

Physicochemical Properties

The physicochemical properties of Phenylalanyl-valine are summarized in the table below. Data for the constituent amino acids are also provided for comparison.

Property	Phenylalanyl-valine	L-Phenylalanine	L-Valine	Source
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₃	C ₉ H ₁₁ NO ₂	C ₅ H ₁₁ NO ₂	[1]
Molecular Weight	264.32 g/mol	165.19 g/mol	117.15 g/mol	[1]
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid	(2S)-2-amino-3-phenylpropanoic acid	(2S)-2-amino-3-methylbutanoic acid	[1]
Melting Point	Not available	283 °C (decomposes)	315 °C	[2][3][4]
Boiling Point	Not available	Sublimes	Sublimes	[3][4]
Water Solubility	Not available	26.4 g/L at 25 °C	88.5 g/L at 25 °C	[3][5]
LogP (experimental)	-0.84 (extrapolated)	-1.38	-2.26	[1]
pKa ₁ (α-COOH)	Not available	1.83	2.32	[1]
pKa ₂ (α-NH ₃ ⁺)	Not available	9.13	9.62	

Spectroscopic Data

While a comprehensive public database of experimental spectra for Phenylalanyl-valine is not readily available, mass spectrometry data has been reported.

Mass Spectrometry: Some mass spectral data for Phenylalanyl-valine is available in public databases like PubChem.[1] The fragmentation pattern would be expected to show characteristic losses of the side chains and cleavage of the peptide bond.

NMR Spectroscopy: Predicted ¹H and ¹³C NMR spectra for the constituent amino acids, L-phenylalanine and L-valine, are available in databases such as the Human Metabolome Database.[6][7][8] An experimental ¹H NMR spectrum for Phenylalanyl-valine would show

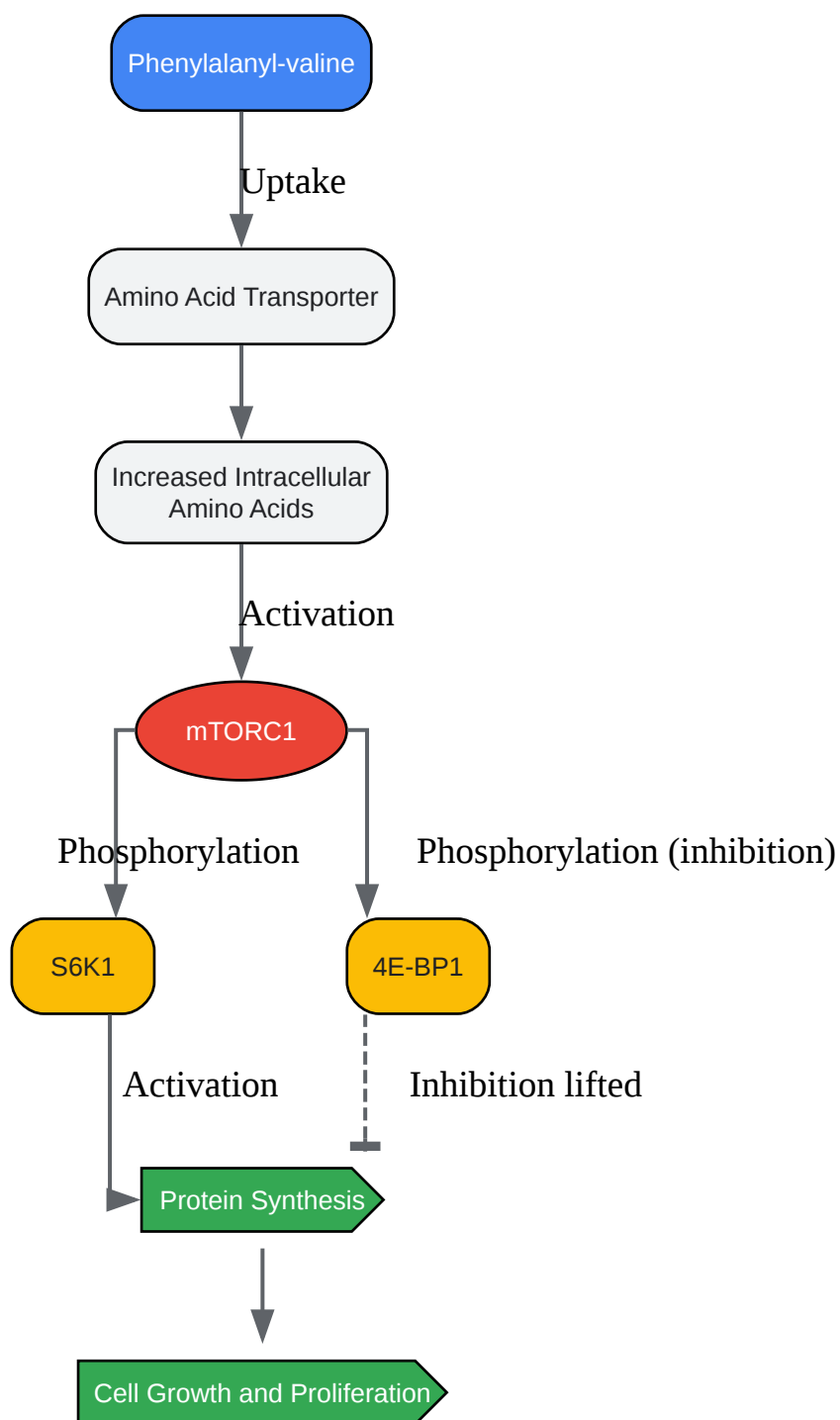
characteristic peaks for the aromatic protons of the phenylalanine residue, the aliphatic protons of both amino acid side chains, and the amide and alpha-protons of the peptide backbone.

Biological Activity and Signaling Pathways

Dipeptides like Phenylalanyl-valine can be absorbed intact in the intestine and may exert biological effects. While direct studies on Phenylalanyl-valine are limited, the activities of its constituent amino acids provide insights into its potential roles. Both phenylalanine and valine are known to influence key cellular signaling pathways, particularly the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.^{[9][10]}

Potential Signaling Pathway

The diagram below illustrates a potential signaling pathway through which Phenylalanyl-valine might influence cellular metabolism, based on the known roles of its constituent amino acids in activating the mTOR pathway.



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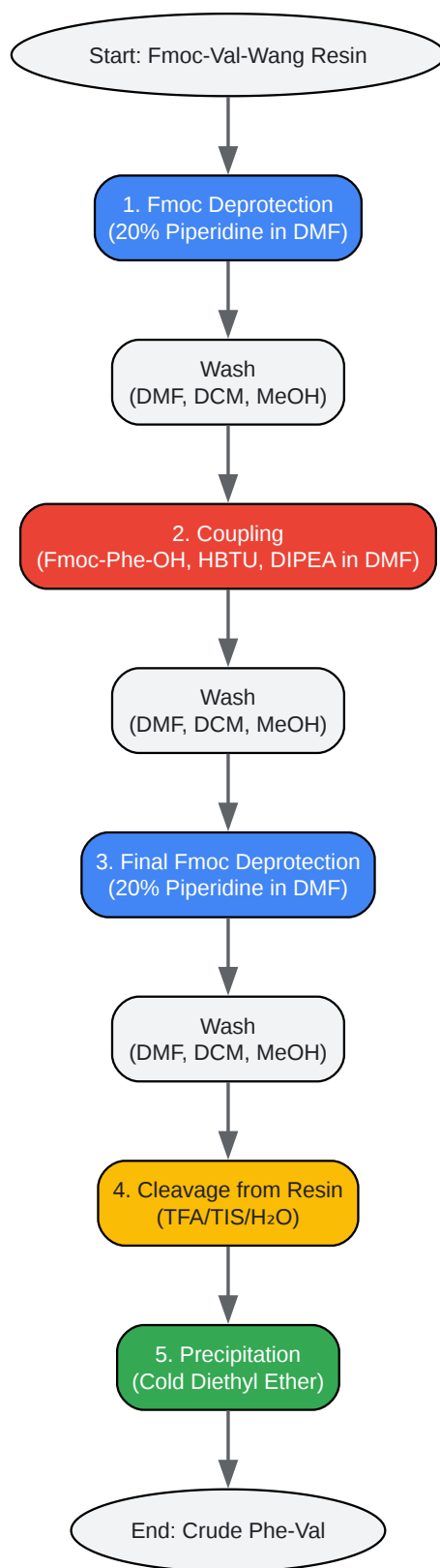
Potential mTOR signaling pathway for **Phe-Val**.

Experimental Protocols

Synthesis of Phenylalanyl-valine

Phenylalanyl-valine can be synthesized using either solution-phase or solid-phase peptide synthesis (SPPS) methods. Below is a representative protocol for solid-phase synthesis using Fmoc chemistry.

Workflow for Solid-Phase Synthesis of Phenylalanyl-valine:



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Solid-phase synthesis workflow for **Phe-Val**.

Materials:

- Fmoc-Val-Wang resin
- Fmoc-Phe-OH
- N,N'-Diisopropylethylamine (DIPEA)
- 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
- Piperidine
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue by treating the resin with 20% piperidine in DMF for 20 minutes.
- Washing: Wash the resin sequentially with DMF, DCM, and MeOH to remove excess reagents.
- Amino Acid Coupling:
 - In a separate vessel, dissolve Fmoc-Phe-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

- Add the activated amino acid solution to the resin and shake for 2 hours.
- Washing: Wash the resin as in step 3.
- Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added phenylalanine.
- Washing: Wash the resin as in step 3.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to cleave the dipeptide from the resin and remove side-chain protecting groups.
- Precipitation and Isolation: Filter the resin and precipitate the crude Phenylalanyl-valine by adding the filtrate to cold diethyl ether. Centrifuge to collect the precipitate and dry under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude dipeptide is purified by reversed-phase HPLC.

Materials:

- Crude Phenylalanyl-valine
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 reversed-phase HPLC column

Procedure:

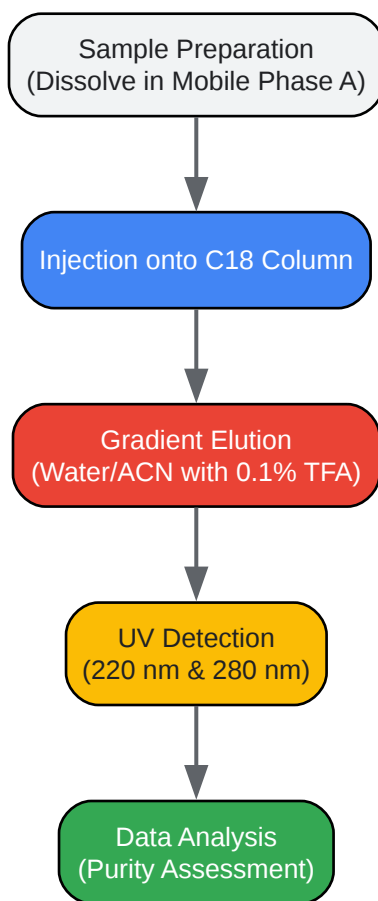
- Mobile Phase Preparation:

- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Sample Preparation: Dissolve the crude peptide in Mobile Phase A.
- Chromatography:
 - Equilibrate the C18 column with Mobile Phase A.
 - Inject the sample and elute with a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes).
 - Monitor the elution at 220 nm and 280 nm.
- Fraction Collection and Lyophilization: Collect the fractions containing the pure dipeptide and lyophilize to obtain a white powder.

Analysis by HPLC and Mass Spectrometry

The purity and identity of the synthesized Phenylalanyl-valine can be confirmed by analytical HPLC and mass spectrometry.

Analytical HPLC Workflow:



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